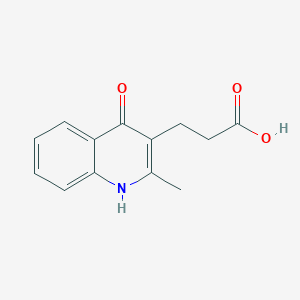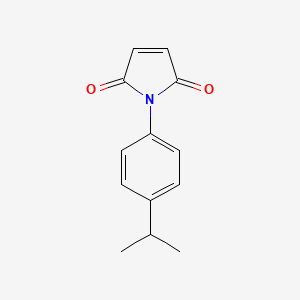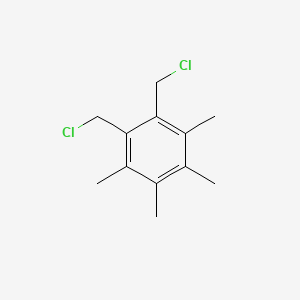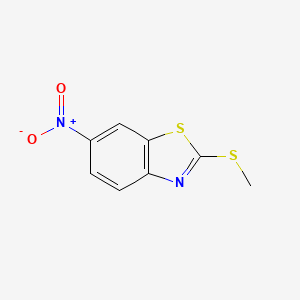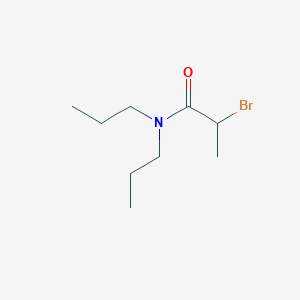
2-Bromo-n,n-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-n,n-dipropylpropanamide is an organic compound with the molecular formula C9H18BrNO It is a brominated amide, characterized by the presence of a bromine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n,n-dipropylpropanamide typically involves the bromination of n,n-dipropylpropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the carbon chain. Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often facilitated by the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-n,n-dipropylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form n,n-dipropylpropanamide by removing the bromine atom.
Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted amides depending on the nucleophile used.
Reduction Reactions: The primary product is n,n-dipropylpropanamide.
Oxidation Reactions: Products vary based on the specific oxidizing agent and reaction conditions.
Scientific Research Applications
2-Bromo-n,n-dipropylpropanamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-n,n-dipropylpropanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modulation of biological pathways and the exertion of desired effects.
Comparison with Similar Compounds
- 2-Bromo-n,n-dimethylpropanamide
- 2-Bromo-n,n-diethylpropanamide
- 2-Bromo-n,n-dibutylpropanamide
Comparison: 2-Bromo-n,n-dipropylpropanamide is unique due to its specific alkyl chain length and the presence of the bromine atom. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-bromo-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-4-6-11(7-5-2)9(12)8(3)10/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOMSEVXSMRTPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280014 |
Source


|
| Record name | 2-bromo-n,n-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-36-1 |
Source


|
| Record name | NSC15100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n,n-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


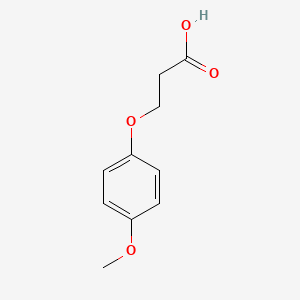
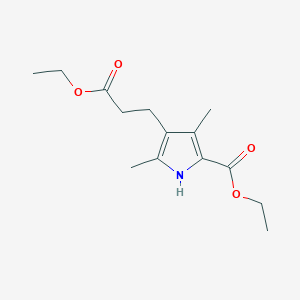
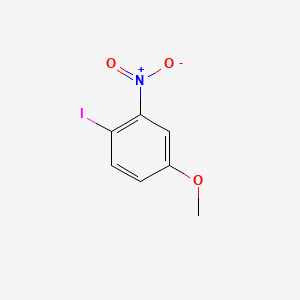
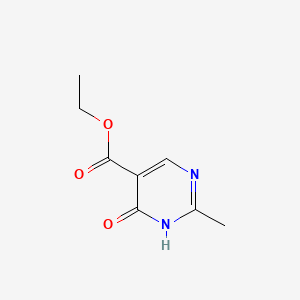
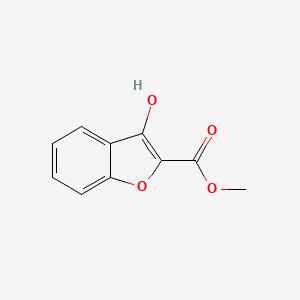
![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
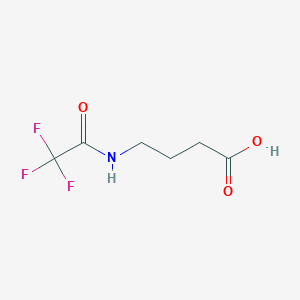
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)
